molecular formula C18H19N3O B262799 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide

2-(1H-benzimidazol-1-yl)-N-mesitylacetamide

Cat. No. B262799
M. Wt: 293.4 g/mol
InChI Key: DMMSDINROWABJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N-mesitylacetamide, also known as BMA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BMA is a benzimidazole derivative that has been synthesized and studied for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and high biocompatibility. This compound has been tested in vitro and in vivo and has shown no significant adverse effects on cells or tissues. This compound has also been shown to have good solubility and stability in various solvents.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide in lab experiments include its high purity, low toxicity, and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

For the research of 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide include investigating its potential as a therapeutic agent for cancer treatment and as a ligand in the synthesis of MOFs.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide involves a multi-step process that begins with the reaction of mesitylene with chloroacetyl chloride to form mesityl chloroacetate. The mesityl chloroacetate is then reacted with o-phenylenediamine to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N-mesitylacetamide has shown potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.

properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C18H19N3O/c1-12-8-13(2)18(14(3)9-12)20-17(22)10-21-11-19-15-6-4-5-7-16(15)21/h4-9,11H,10H2,1-3H3,(H,20,22)

InChI Key

DMMSDINROWABJK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=CC=CC=C32)C

Origin of Product

United States

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